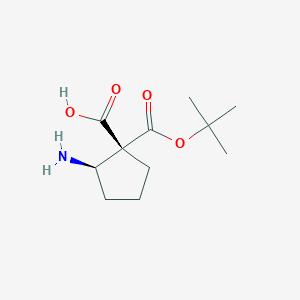
2-((8-Bromonaphthalen-1-yl)methoxy)tetrahydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(8-bromo-1-naphthalenyl)methoxy]tetrahydro-2H-Pyran is an organic compound that belongs to the class of heterocyclic compounds known as pyrans. Pyrans are six-membered oxygen-containing rings that are important in various chemical and biological processes. The compound’s structure includes a brominated naphthalene moiety linked to a tetrahydropyran ring via a methoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-bromo-1-naphthalenyl)methoxy]tetrahydro-2H-Pyran typically involves the following steps:
Bromination of Naphthalene: The starting material, naphthalene, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 8-bromo-1-naphthalene.
Methoxylation: The brominated naphthalene is then reacted with methanol in the presence of a base like sodium methoxide to form 8-bromo-1-naphthalenyl methanol.
Cyclization: The final step involves the cyclization of 8-bromo-1-naphthalenyl methanol with tetrahydropyran under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[(8-bromo-1-naphthalenyl)methoxy]tetrahydro-2H-Pyran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form dihydro derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
Substitution: Formation of substituted naphthalenes.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthalenes.
Coupling: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
2-[(8-bromo-1-naphthalenyl)methoxy]tetrahydro-2H-Pyran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-[(8-bromo-1-naphthalenyl)methoxy]tetrahydro-2H-Pyran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated naphthalene moiety can facilitate binding to hydrophobic pockets, while the tetrahydropyran ring can enhance solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(8-chloro-1-naphthalenyl)methoxy]tetrahydro-2H-Pyran
- 2-[(8-fluoro-1-naphthalenyl)methoxy]tetrahydro-2H-Pyran
- 2-[(8-iodo-1-naphthalenyl)methoxy]tetrahydro-2H-Pyran
Uniqueness
2-[(8-bromo-1-naphthalenyl)methoxy]tetrahydro-2H-Pyran is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with other molecules and its overall stability.
Propiedades
Fórmula molecular |
C16H17BrO2 |
|---|---|
Peso molecular |
321.21 g/mol |
Nombre IUPAC |
2-[(8-bromonaphthalen-1-yl)methoxy]oxane |
InChI |
InChI=1S/C16H17BrO2/c17-14-8-4-6-12-5-3-7-13(16(12)14)11-19-15-9-1-2-10-18-15/h3-8,15H,1-2,9-11H2 |
Clave InChI |
JHMMCIAEAFKQHC-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCC2=CC=CC3=C2C(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[4-[3-(2-Methyl-1-piperidinyl)propoxy]phenyl]-2-pyrrolidinone](/img/structure/B13936985.png)

![2-Mercapto-7H-pyrrolo[2,3-D]pyrimidine-4,6-diol](/img/structure/B13937004.png)
![6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B13937010.png)


![5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline](/img/structure/B13937023.png)
